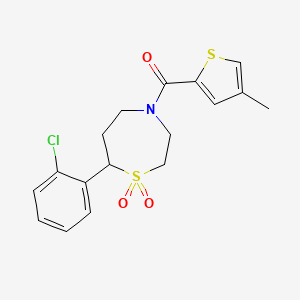
(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(4-methylthiophen-2-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(4-methylthiophen-2-yl)methanone is a useful research compound. Its molecular formula is C17H18ClNO3S2 and its molecular weight is 383.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(4-methylthiophen-2-yl)methanone is a synthetic organic molecule notable for its complex structure, which includes a thiazepane ring and various functional groups. Its unique chemical properties suggest potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting specific biological pathways.
Chemical Structure and Properties
The molecular formula for this compound is C18H18ClN3O3S with a molecular weight of approximately 371.82 g/mol. The structural features include:
- Thiazepane ring : Known for its diverse pharmacological effects.
- Chlorophenyl group : May enhance biological activity through electron-withdrawing effects.
- Methylthiophen group : Could contribute to lipophilicity and receptor interactions.
Biological Activity
Research indicates that thiazepane derivatives exhibit a range of biological activities, including:
- Antimicrobial properties : Compounds with similar structures have shown effectiveness against various bacterial strains.
- Anticancer activity : Some thiazepane derivatives are being investigated for their potential to inhibit cancer cell proliferation.
Table 1: Summary of Biological Activities
The mechanism of action for this compound may involve interaction with specific biological targets, such as enzymes or receptors. The presence of the dioxido group can enhance binding affinity, while the thiazepane ring may facilitate conformational flexibility necessary for target interaction.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of thiazepane derivatives, including the compound . Results indicated significant inhibition of bacterial growth in vitro, suggesting potential for development as an antibiotic agent.
Study 2: Anticancer Properties
In vitro studies on cancer cell lines demonstrated that the compound could induce apoptosis in specific types of cancer cells. The study highlighted the compound's potential as a lead candidate for further drug development targeting cancer therapies.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Computational models have been employed to predict how modifications to the chemical structure could enhance activity against specific targets.
Table 2: Potential Modifications and Expected Outcomes
| Modification | Expected Outcome |
|---|---|
| Substitution on thiazepane ring | Increased receptor binding affinity |
| Alteration of chlorophenyl group | Enhanced selectivity towards cancer cells |
属性
IUPAC Name |
[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-(4-methylthiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3S2/c1-12-10-15(23-11-12)17(20)19-7-6-16(24(21,22)9-8-19)13-4-2-3-5-14(13)18/h2-5,10-11,16H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNNYSQYBXZINGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













